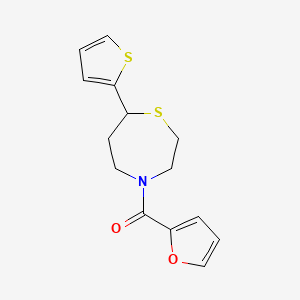

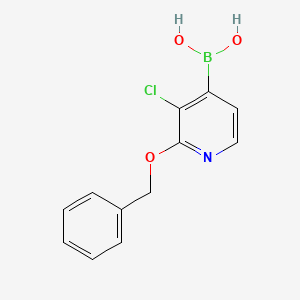

![molecular formula C15H16N2O B2765892 [2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine CAS No. 881044-99-1](/img/structure/B2765892.png)

[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a known compound .

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties .Scientific Research Applications

Synthesis and Characterization

"[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine" and its derivatives serve as key intermediates in the synthesis of complex organic compounds. For instance, the synthesis and characterization of ferrocene functionalized transition metal dithiocarbamate complexes demonstrate the compound's utility in creating materials with significant antimicrobial and electrochemical properties (Verma & Singh, 2015). Similarly, the one-pot aminobenzylation of aldehydes with toluenes showcases a method to rapidly access a wide array of amine derivatives, highlighting the compound's role in facilitating the synthesis of bioactive natural products and pharmaceuticals (Wang et al., 2018).

Biological Activity

The compound's derivatives have been explored for their biological activities, offering a gateway to novel therapeutic agents. For example, the study on methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, including a specific amine derivative, revealed potent biological activities against cancer cell lines and bacteria, indicating the compound's potential in developing new anticancer and antimicrobial agents (Phutdhawong et al., 2019).

Catalysis and Chemical Transformations

"[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine" derivatives are instrumental in catalytic processes and chemical transformations. The role of primary amine-thiourea derivatives in promoting highly enantioselective conjugate addition of ketones to nitroalkenes exemplifies the compound's contribution to achieving stereocontrolled synthesis, a critical aspect of drug development and organic chemistry (Huang & Jacobsen, 2006).

Materials Science

The synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine derivatives illustrate the compound's relevance in materials science, providing insights into the molecular architecture and intermolecular interactions that are foundational for designing new materials with tailored properties (Kukuljan et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-15(18-10)12(8-16)13-9-17-14-5-3-2-4-11(13)14/h2-7,9,12,17H,8,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCXHACKCXBIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CN)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

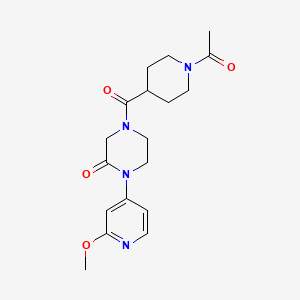

![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)

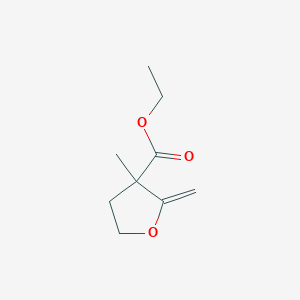

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/no-structure.png)

![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)